Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2nd and 4th positions of the tetrahydroquinoline ring. The presence of these chiral centers makes it an interesting subject for studies related to stereochemistry and enantiomeric resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, use of chiral catalysts, and advanced purification methods like crystallization and chromatography are often employed to achieve the desired enantiomeric purity and scale-up production .
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Mechanism of Action
The mechanism by which Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives such as:
- (2R,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- (2S,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness
What sets Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid apart is its specific stereochemistry, which can lead to unique biological activities and chemical reactivity. The presence of both R and S configurations at the 2nd and 4th positions, respectively, provides distinct properties that can be exploited in various research and industrial applications .
Properties
IUPAC Name |
(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14)/t7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKHHBIFYTAAN-APPZFPTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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